molecular formula C11H17FN2O2 B1522218 Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate CAS No. 918431-93-3

Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate

Cat. No.: B1522218
CAS No.: 918431-93-3
M. Wt: 228.26 g/mol
InChI Key: AWCPTQNVIPVQQQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate: is a fluorinated piperidine derivative with a tert-butyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluoropiperidine as the core structure.

  • Reaction Steps: The fluoropiperidine undergoes a series of reactions, including cyanoethylation and esterification.

  • Conditions: The reactions are usually carried out under anhydrous conditions with a suitable base and a cyanoethylating agent.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using large-scale reactors.

  • Purification: Purification involves recrystallization or chromatographic techniques to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: Substitution reactions at the fluorine or cyano positions are possible.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles and electrophiles are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Fluorinated or cyano-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Biology: It serves as a building block for bioactive compounds. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: Similar structure but with an amino group instead of a cyano group.

  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains two fluorine atoms and a ketone group.

Uniqueness: Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate is unique due to its combination of cyano and fluorine groups, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate (CAS No. 918431-93-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating infectious diseases and metabolic disorders. This article summarizes the current understanding of its biological activity, including relevant research findings, case studies, and a comparative analysis of its efficacy against various pathogens.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyano group and a fluorine atom, which are critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. A high-throughput screening of a diverse chemical library identified several analogs with significant inhibitory activity against this pathogen. For example, compounds derived from this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.3 µM, indicating potent antimicrobial activity .

Table 1: Inhibitory Activity Against M. tuberculosis

CompoundMIC (µM)Activity Description
4PP-16.3Initial hit
4PP-22.0Improved activity
4PP-36.8Similar to seed hit
4PP-421Modest activity

GPR119 Modulation

This compound has also been studied for its role as a modulator of G-protein-coupled receptors (GPCRs), particularly GPR119. This receptor is implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. Compounds that modulate GPR119 can potentially address conditions such as Type II diabetes mellitus and hyperlipidemia .

Case Studies

In one notable study, researchers synthesized various analogs of this compound to evaluate their biological activities against M. tuberculosis. The study revealed that modifications to the piperidine ring significantly influenced antimicrobial potency. For instance, altering the substituents at the 4-position led to varying degrees of activity, with some analogs achieving MIC values as low as 2.0 µM, while others showed diminished efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound indicate that both the cyano and fluorine groups play pivotal roles in enhancing biological activity. Substitutions at these positions can either improve or reduce potency against targeted pathogens.

Table 2: Summary of SAR Findings

Substituent PositionModification TypeEffect on Activity
4-positionp-tert-butylphenylIncreased potency
N-1 positionCyclohexylmethyleneComparable activity
N-1 positionUrea-linked tert-butylLoss of activity

Properties

IUPAC Name

tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCPTQNVIPVQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673183
Record name tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918431-93-3
Record name 1,1-Dimethylethyl 4-cyano-4-fluoro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918431-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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